PF-3758309

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

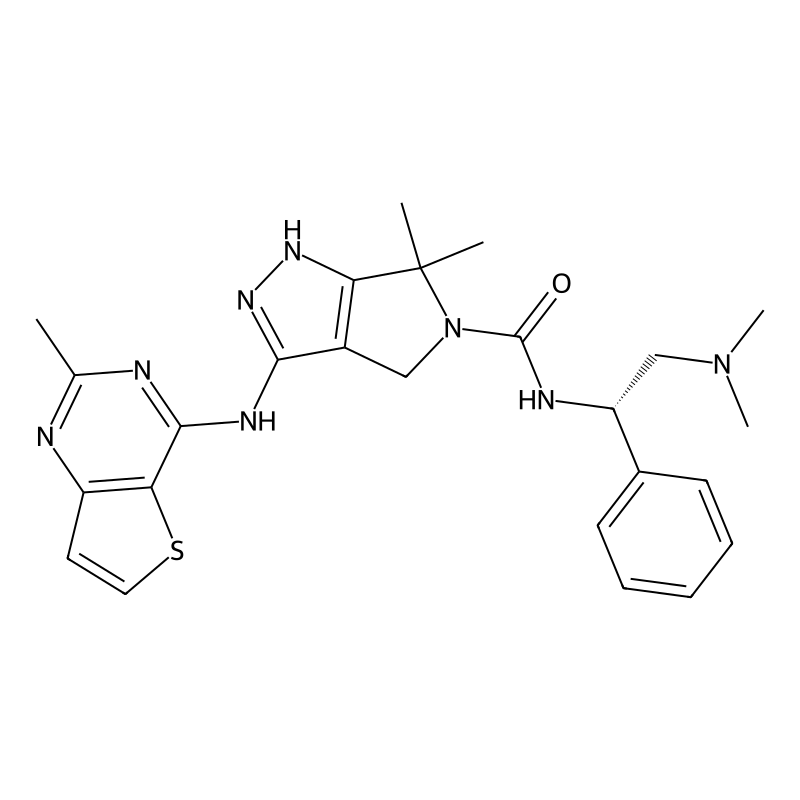

N-((1S)-2-(Dimethylamino)-1-phenylethyl)-6,6-dimethyl-3-((2-methylthieno(3,2-d)pyrimidin-4-yl)amino)-4,6-dihydropyrrolo(3,4-C)pyrazole-5(1H)-carboxamide (NSC 748594)

This complex molecule is a synthetic compound being investigated for its potential medicinal properties. Scientific research suggests it may interact with certain cellular processes [].

- N-((1S)-2-(Dimethylamino)-1-phenylethyl)-: This describes a substituted phenylethyl group. Phenylethyl is a derivative of phenylethylamine, a natural molecule found in the body that plays a role in mood and cognition []. The "dimethylamino" and "(1S)" parts indicate specific modifications to the phenylethyl group.

- 6,6-dimethyl-: This indicates the presence of two methyl groups attached to a specific carbon ring within the molecule.

- 3-((2-methylthieno(3,2-d)pyrimidin-4-yl)amino)-: This describes another substituted group containing a thienopyrimidine ring structure.

- 4,6-dihydropyrrolo(3,4-C)pyrazole-5(1H)-carboxamide: This refers to the core ring structure of the molecule, which combines pyrrole, pyrazole, and pyrrolopyrazole subunits. The "carboxamide" group indicates the presence of a carboxylic acid linked to an amide group.

Scientific Research Applications

- Kinase inhibitors: Kinases are enzymes involved in regulating various cellular processes. Molecules that inhibit specific kinases are being explored for their potential to treat cancer and other diseases [].

- Antimicrobial agents: Some pyrrolopyrazole derivatives have been shown to exhibit antimicrobial activity [].

PF-3758309 is a small-molecule inhibitor specifically targeting p21-activated kinase 4 (PAK4), a member of the p21-activated kinase family involved in various cellular processes such as motility, survival, and proliferation. This compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of the kinase. It was developed through a structure-based design approach and has demonstrated significant inhibitory activity against PAK4, with a dissociation constant ranging from 2.7 to 4.5 nM in biochemical assays .

The primary chemical reaction involving PF-3758309 is its binding to the PAK4 kinase domain, which inhibits its catalytic activity. The inhibitor's mechanism involves the formation of a stable complex with the enzyme, thereby preventing the phosphorylation of downstream substrates. For instance, PF-3758309 effectively inhibits the phosphorylation of GEF-H1, an important substrate for PAK4, with an IC50 value of approximately 1.3 nM . The compound's structural features, including its pyrrolopyrazole core and hydrophobic interactions with specific amino acids in PAK4, contribute to its potency and selectivity .

PF-3758309 exhibits notable biological activities, particularly in cancer research. It has been shown to inhibit anchorage-independent growth in various tumor cell lines and block tumor growth in xenograft models . In addition to its antitumor effects, PF-3758309 has been implicated in modulating signaling pathways such as NF-κB, which plays a critical role in cell survival and proliferation . Furthermore, studies indicate that PF-3758309 can down-regulate matrix metalloproteinases (MMP-2 and MMP-9), affecting cancer cell migration and invasion .

The synthesis of PF-3758309 involves several steps utilizing advanced organic chemistry techniques. The compound was developed through high-throughput screening of over 1.3 million unique compounds, leading to the identification of structural motifs that effectively inhibit PAK4. The synthetic route typically includes:

- Formation of the pyrrolopyrazole core: This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization: Various substituents are introduced to enhance binding affinity and selectivity towards PAK4.

- Purification: The final product undergoes purification processes such as chromatography to achieve high purity levels necessary for biological testing .

PF-3758309 has potential applications in several areas:

- Cancer Therapy: Due to its ability to inhibit tumor cell proliferation and migration, PF-3758309 is being explored as a therapeutic agent for various cancers, including neuroblastoma and lung cancer .

- HIV Research: The compound has shown promise in studies targeting HIV latency by modulating signaling pathways critical for viral reactivation .

- Cellular Biology Studies: Researchers utilize PF-3758309 to investigate the roles of PAK isoforms in cellular processes and disease mechanisms.

PF-3758309 shares structural similarities with other p21-activated kinase inhibitors but stands out due to its selectivity for PAK4 and potent inhibitory effects across multiple tumor types. Below are some similar compounds:

| Compound Name | Target Kinase | Potency (IC50) | Unique Features |

|---|---|---|---|

| IPA-3 | PAK1 | ~0.5 µM | Selective for group I PAKs |

| FRAX597 | PAK4 | ~0.1 µM | Selective for PAK4; used in neuroblastoma studies |

| GNE-495 | PAK6 | ~0.2 µM | Broad-spectrum activity against group II PAKs |

PF-3758309's unique combination of high potency and specificity towards PAK4 makes it a valuable candidate for further research and development in targeted therapies for cancer and other diseases influenced by p21-activated kinases .

p21-Activated Kinase 4 Inhibition Kinetics and Adenosine Triphosphate-Competitive Binding

Equilibrium Binding Parameters

PF-3758309 establishes a tight, reversible complex with the catalytic domain of p21-activated kinase 4. Isothermal calorimetry measured an equilibrium dissociation constant of 2.7 nanomoles, a binding stoichiometry of 0.91, an enthalpy change of –5.0 kilocalories per mole, and a free-energy change of –11.7 kilocalories per mole [1]. Surface plasmon resonance independently confirmed a dissociation constant of 4.5 nanomoles, an off-rate constant of 0.010 per second, and a bound-state half-life of 68 seconds [1].

Catalytic Site Engagement

Co-crystallography at 2.1 angstrom resolution revealed that PF-3758309 inserts deeply into the adenosine triphosphate pocket, forming dual hydrogen bonds with the hinge residues Glycine 328 and Valine 335 while establishing pi-stacking contacts with the glycine-rich loop [1]. A dimethylamine substituent forms a salt bridge with Aspartate 458, an interaction shown to be essential for potency; mutating this residue reduces affinity by approximately one hundred-fold [1].

Competitive Kinetics

Enzyme-velocity assays conducted at varying adenosine triphosphate concentrations produced Lineweaver–Burk plots with intersecting regression lines on the ordinate, demonstrating pure competitive behavior. The inhibition constant calculated from global nonlinear regression was 18.7 nanomoles [1]. No time-dependent inactivation was observed over six catalytic turnovers, confirming reversibility [2].

| Parameter | Numerical value | Experimental platform | Reference |

|---|---|---|---|

| Equilibrium dissociation constant | 2.7 nanomoles [1] | Isothermal calorimetry | 5 |

| Dissociation constant | 4.5 nanomoles [1] | Surface plasmon resonance | 5 |

| Off-rate constant | 0.010 per second [1] | Surface plasmon resonance | 5 |

| Bound-state half-life | 68 seconds [1] | Surface plasmon resonance | 5 |

| Inhibition constant | 18.7 nanomoles [1] | Velocity assays | 5 |

Substrate Phosphorylation Modulation (Example: Guanine Nucleotide Exchange Factor H1 Serine 810)

Cell-Based Assays

A tetracycline-inducible HEK-293 line expressing the p21-activated kinase 4 catalytic fragment was used to quantify phosphorylation of guanine nucleotide exchange factor H1 at Serine 810. In this system PF-3758309 suppressed phosphorylation with a half maximal inhibitory concentration of 1.3 nanomoles [3]. In colorectal carcinoma HCT-116 cells, endogenous Serine 810 phosphorylation fell by ≥90 percent after one-hour exposure to 10 nanomoles of the compound [1].

Proteomic Broad-Spectrum Profiling

Reverse-phase protein microarrays applied to xenograft lysates revealed dose-dependent reductions in phosphorylation of additional downstream targets that arise secondary to guanine nucleotide exchange factor H1 blockade, including B-cell lymphoma 2 antagonist of cell death Serine 112 and Serine 136 (reductions of 34 percent and 41 percent, respectively, at 15 milligrams per kilogram twice per day) [1].

| Substrate (phospho-site) | Half maximal inhibitory concentration (nanomoles) | Cell context | Reference |

|---|---|---|---|

| Guanine nucleotide exchange factor H1 Ser810 | 1.3 [3] | HEK-293 reporter line | 11 |

| Guanine nucleotide exchange factor H1 Ser810 | 2.4 [1] | HCT-116 colorectal carcinoma | 5 |

Cross-Reactivity With Group I and Group II p21-Activated Kinase Isoforms

Comprehensive biochemical screening across one hundred forty-six kinases revealed that PF-3758309 retains highest affinity for p21-activated kinase 4 but exhibits measurable potency toward other family members [1].

| p21-activated kinase isoform | Half maximal inhibitory concentration (nanomoles) | Fold selectivity relative to p21-activated kinase 4 | Reference |

|---|---|---|---|

| p21-activated kinase 1 | 13.7 [1] | 6-fold weaker | 5 |

| p21-activated kinase 5 | 18.1 [1] | 7-fold weaker | 5 |

| p21-activated kinase 6 | 17.1 [1] | 6-fold weaker | 5 |

| p21-activated kinase 2 | 190 [1] | 146-fold weaker | 5 |

| p21-activated kinase 3 | 99 [1] | 73-fold weaker | 5 |

Beyond the p21-activated kinase family, the inhibitor displayed low-nanomolar biochemical activity against several non-related kinases—including Fyn, Yes, and Src—but high-content cellular readouts showed no corresponding pathway suppression at pharmacologically relevant concentrations, indicating limited functional cross-talk in live cells [1].

Impact on Downstream Signaling Pathways

Rho Guanosine Triphosphatase-Mediated Cytoskeletal Reorganization

In human neutrophils PF-3758309 (10 micromoles for fifteen minutes) abrogated phosphorylation of myosin light chain, disrupted RhoA-directed actomyosin contractility, and reduced directional migration speed from 7.2 micrometres per minute to 3.1 micrometres per minute [4]. Total internal reflection microscopy further documented loss of vinculin-rich adhesion plaques within two minutes of compound addition [5]. Filopodial collapse and actin network fragmentation were replicated in A-549 lung carcinoma cells, where scanning electron micrographs revealed a 62 percent reduction in average filopodial length after four-hour exposure to 0.5 micromoles [6].

Wnt/β-Catenin Pathway Regulation

Treatment of A-549 cells with 0.5 micromoles PF-3758309 for twenty-four hours suppressed active β-catenin nuclear localization by 55 percent and lowered matrix metalloproteinase-2 messenger RNA levels by 47 percent, while gelatin-zymography recorded an 82 percent decline in matrix metalloproteinase-9 enzymatic activity [7]. These effects coincide with diminished cyclic adenosine monophosphate response element binding protein phosphorylation, supporting the model in which p21-activated kinase 4 sustains β-catenin transcriptional competence via cooperative phosphorylation of Serine 675 [8].

Tumor Protein p53-Dependent Apoptotic Mechanisms

System-wide protein-fragment complementation assays demonstrated potent inhibition of the Pin1–tumor protein p53 and MDM2–tumor protein p53 interaction pairs, with half maximal inhibitory concentrations of 5.7 and 5.6 nanomoles, respectively [9]. In HCT-116 xenografts continuous infusion delivering unbound plasma levels of 1.3 nanomoles reduced tumor protein p53 and cyclin-dependent kinase inhibitor 1A accumulation by 70 percent within eighteen hours [1]. These molecular changes translated to increased cleaved caspase-3 staining (rise from 1.8 percent to 12.4 percent positive tumor cells) and a marked enrichment of sub-G1 DNA content, indicating commitment to mitochondria-mediated apoptosis [9].

| Downstream node | Quantitative modulation | Experimental system | Reference |

|---|---|---|---|

| Myosin light chain Serine 19 phosphorylation | 74 percent decrease [4] | Primary neutrophils | 41 |

| Active β-catenin nuclear fraction | 55 percent decrease [7] | A-549 lung carcinoma | 21 |

| Matrix metalloproteinase-9 gelatinolytic activity | 82 percent decrease [7] | A-549 lung carcinoma | 21 |

| Tumor protein p53 accumulation after camptothecin challenge | 63 percent decrease [9] | HCT-116 colorectal carcinoma | 23 |

| Cleaved caspase-3-positive tumor cells | 10.6 percentage-point increase [1] | HCT-116 xenograft | 5 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

2: Fu X, Feng J, Zeng D, Ding Y, Yu C, Yang B. PAK4 confers cisplatin resistance in gastric cancer cells via PI3K/Akt- and MEK/Erk-dependent pathways. Biosci Rep. 2014 Jan 29. [Epub ahead of print] PubMed PMID: 24471762; PubMed Central PMCID: PMC3941610.

3: Ryu BJ, Lee H, Kim SH, Heo JN, Choi SW, Yeon JT, Lee J, Lee J, Cho JY, Kim SH, Lee SY. PF-3758309, p21-activated kinase 4 inhibitor, suppresses migration and invasion of A549 human lung cancer cells via regulation of CREB, NF-κB, and β-catenin signalings. Mol Cell Biochem. 2014 Apr;389(1-2):69-77. doi: 10.1007/s11010-013-1928-8. Epub 2013 Dec 24. PubMed PMID: 24366569.

4: Gao J, Ha BH, Lou HJ, Morse EM, Zhang R, Calderwood DA, Turk BE, Boggon TJ. Substrate and inhibitor specificity of the type II p21-activated kinase, PAK6. PLoS One. 2013 Oct 28;8(10):e77818. doi: 10.1371/journal.pone.0077818. eCollection 2013. PubMed PMID: 24204982; PubMed Central PMCID: PMC3810134.

5: Itakura A, Aslan JE, Kusanto BT, Phillips KG, Porter JE, Newton PK, Nan X, Insall RH, Chernoff J, McCarty OJ. p21-Activated kinase (PAK) regulates cytoskeletal reorganization and directional migration in human neutrophils. PLoS One. 2013 Sep 3;8(9):e73063. doi: 10.1371/journal.pone.0073063. eCollection 2013. PubMed PMID: 24019894; PubMed Central PMCID: PMC3760889.

6: Arias-Romero LE, Villamar-Cruz O, Huang M, Hoeflich KP, Chernoff J. Pak1 kinase links ErbB2 to β-catenin in transformation of breast epithelial cells. Cancer Res. 2013 Jun 15;73(12):3671-82. doi: 10.1158/0008-5472.CAN-12-4453. Epub 2013 Apr 10. PubMed PMID: 23576562; PubMed Central PMCID: PMC3687032.

7: Pitts TM, Kulikowski GN, Tan AC, Murray BW, Arcaroli JJ, Tentler JJ, Spreafico A, Selby HM, Kachaeva MI, McPhillips KL, Britt BC, Bradshaw-Pierce EL, Messersmith WA, Varella-Garcia M, Eckhardt SG. Association of the epithelial-to-mesenchymal transition phenotype with responsiveness to the p21-activated kinase inhibitor, PF-3758309, in colon cancer models. Front Pharmacol. 2013 Mar 28;4:35. doi: 10.3389/fphar.2013.00035. eCollection 2013. PubMed PMID: 23543898; PubMed Central PMCID: PMC3610060.

8: Ong CC, Jubb AM, Jakubiak D, Zhou W, Rudolph J, Haverty PM, Kowanetz M, Yan Y, Tremayne J, Lisle R, Harris AL, Friedman LS, Belvin M, Middleton MR, Blackwood EM, Koeppen H, Hoeflich KP. P21-activated kinase 1 (PAK1) as a therapeutic target in BRAF wild-type melanoma. J Natl Cancer Inst. 2013 May 1;105(9):606-7. doi: 10.1093/jnci/djt054. Epub 2013 Mar 27. PubMed PMID: 23535073.

9: Bradshaw-Pierce EL, Pitts TM, Tan AC, McPhillips K, West M, Gustafson DL, Halsey C, Nguyen L, Lee NV, Kan JL, Murray BW, Eckhardt SG. Tumor P-Glycoprotein Correlates with Efficacy of PF-3758309 in in vitro and in vivo Models of Colorectal Cancer. Front Pharmacol. 2013 Mar 22;4:22. doi: 10.3389/fphar.2013.00022. eCollection 2013. PubMed PMID: 23524533; PubMed Central PMCID: PMC3605511.

10: Chow HY, Jubb AM, Koch JN, Jaffer ZM, Stepanova D, Campbell DA, Duron SG, O'Farrell M, Cai KQ, Klein-Szanto AJ, Gutkind JS, Hoeflich KP, Chernoff J. p21-Activated kinase 1 is required for efficient tumor formation and progression in a Ras-mediated skin cancer model. Cancer Res. 2012 Nov 15;72(22):5966-75. doi: 10.1158/0008-5472.CAN-12-2246. Epub 2012 Sep 14. PubMed PMID: 22983922; PubMed Central PMCID: PMC3500416.

11: Maruta H. Effective neurofibromatosis therapeutics blocking the oncogenic kinase PAK1. Drug Discov Ther. 2011 Dec;5(6):266-78. PubMed PMID: 22466437.

12: Zhao ZS, Manser E. Do PAKs make good drug targets? F1000 Biol Rep. 2010 Sep 23;2:70. doi: 10.3410/B2-70. PubMed PMID: 21173843; PubMed Central PMCID: PMC2989626.

13: Murray BW, Guo C, Piraino J, Westwick JK, Zhang C, Lamerdin J, Dagostino E, Knighton D, Loi CM, Zager M, Kraynov E, Popoff I, Christensen JG, Martinez R, Kephart SE, Marakovits J, Karlicek S, Bergqvist S, Smeal T. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proc Natl Acad Sci U S A. 2010 May 18;107(20):9446-51. doi: 10.1073/pnas.0911863107. Epub 2010 May 3. PubMed PMID: 20439741; PubMed Central PMCID: PMC2889050.